molecular formula C13H18O B8395812 Crotyl (2-isopropyl phenyl) ether

Crotyl (2-isopropyl phenyl) ether

Cat. No.: B8395812
M. Wt: 190.28 g/mol
InChI Key: JUXKGIPJLTZHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crotyl (2-isopropyl phenyl) ether is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Crotyl (2-isopropyl phenyl) ether serves as a versatile intermediate in organic synthesis. It is often utilized in the production of ortho-isopropylated phenol derivatives through Claisen rearrangement. This process allows for the selective formation of desired isomers while minimizing by-products, which is crucial for efficient chemical manufacturing .

Table 1: Key Synthetic Pathways Involving Crotyl Ether

Reaction TypeDescriptionYield (%)Reference
Claisen RearrangementConversion to ortho-isopropylated phenolsHigh
Ether FormationSynthesis of various ethers from phenolic compoundsVariable
Oxidation-Reduction ProcessesIsolation of specific isomersModerate

Pharmaceutical Applications

In pharmaceutical research, Crotyl ether derivatives have shown potential antimicrobial properties. Studies indicate that modifications to the compound can enhance its efficacy against various pathogens, including fungi and bacteria. The incorporation of isopropyl groups has been linked to improved biological activity, making these derivatives candidates for new antifungal and antibacterial agents .

Case Study: Antimicrobial Activity

A recent study synthesized several derivatives based on Crotyl ether and evaluated their antimicrobial effects. The results demonstrated that certain isopropyl-substituted compounds exhibited significant activity against dermatophytes and Candida species, highlighting the importance of structural variations in enhancing therapeutic potential .

Agrochemical Applications

This compound has also been investigated for its insecticidal and fungicidal properties. Research has shown that derivatives of this compound can effectively target agricultural pests and fungal pathogens, offering an alternative to conventional pesticides.

Compound NameTarget OrganismActivity (%)Reference
Isopropyl Phenyl Ether DerivativeOriental armyworm (Mythimna separata)60
Thioether CompoundDiamondback moth (Plutella xylostella)100
Fungicidal CompoundRhizoctonia cerealis69.2

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of Crotyl derivatives has provided insights into how molecular modifications affect biological activity. By altering substituents on the aromatic ring or adjusting the alkyl groups, researchers can fine-tune the properties of these compounds for specific applications in both pharmaceuticals and agrochemicals .

Key Findings from SAR Studies:

  • Electron-withdrawing groups enhance antifungal activity.
  • Branched isopropyl groups improve overall efficacy against bacterial strains.
  • Specific substitutions lead to varying degrees of inhibition against cyclooxygenase enzymes, which are critical for inflammatory responses .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-but-2-enoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C13H18O/c1-4-5-10-14-13-9-7-6-8-12(13)11(2)3/h4-9,11H,10H2,1-3H3

InChI Key

JUXKGIPJLTZHJR-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=CC=C1C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl (2,6-diisopropylphenyl) ether 60 mg was dissolved in 20 ml of anhydrous ethanol solution of 5% acetic acid. After adding 30 mg of active carbon in 10% palladium thereinto, it was dissolved under hydrogen gas for 15 hours. Thus-obtained mixture Was washed with water and saturated sodium chloride aqueous solution. The resultant was dried with anhydrous magnesium sulfate and then concentrated.
Name
Benzyl (2,6-diisopropylphenyl) ether
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60 mg
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20 mL
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0 (± 1) mol
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solvent
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